molecular formula C11H14Cl2O B7994743 3-(3,5-Dichlorophenyl)-3-pentanol

3-(3,5-Dichlorophenyl)-3-pentanol

Cat. No.: B7994743
M. Wt: 233.13 g/mol
InChI Key: JLIYYHOMNHSGIY-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-3-pentanol is a halogenated aromatic alcohol characterized by a pentanol backbone substituted with a hydroxyl group and a 3,5-dichlorophenyl group at the third carbon. Its dichlorophenyl substituent imparts significant hydrophobicity and electronic effects, distinguishing it from simpler aliphatic alcohols.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O/c1-3-11(14,4-2)8-5-9(12)7-10(13)6-8/h5-7,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIYYHOMNHSGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-3-pentanol typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate reagents under controlled conditions. One common method includes the use of thionyl chloride to convert 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride, which is then reacted with a suitable alcohol to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-3-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: Formation of 3-(3,5-dichlorophenyl)-3-pentanone.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of substituted phenyl derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table compares 3-(3,5-Dichlorophenyl)-3-pentanol with structurally similar alcohols, highlighting substituent patterns, molecular weights, and key distinctions:

Compound Name CAS No. Molecular Formula Substituent Type/Position Molecular Weight (g/mol) Key Notes Source
This compound Not provided C₁₁H₁₄Cl₂O 3,5-dichlorophenyl at C3 233.14 Analytical standard derivative
3-Methyl-1-phenyl-3-pentanol 10415-87-9 C₁₂H₁₈O Phenyl at C3, methyl at C1 178.27 >98.0% purity (GC)
4-Methyl-1-phenyl-2-pentanol 7779-78-4 C₁₂H₁₈O Phenyl at C2, methyl at C4 178.27 >95.0% purity (GC)
2-Methyl-3-pentanol 565-67-3 C₆H₁₄O Methyl at C2 102.17 Aliphatic alcohol
3-Methyl-1-pentanol 589-35-5 C₆H₁₄O Methyl at C3 102.17 Branched-chain alcohol

Key Observations:

Substituent Effects: The dichlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with methyl or unsubstituted phenyl groups in analogs. Phenyl-substituted analogs (e.g., 3-Methyl-1-phenyl-3-pentanol) share aromaticity but lack halogen atoms, reducing molecular weight and polarity .

Molecular Weight: The dichlorophenyl derivative has the highest molecular weight (233.14 g/mol), nearly double that of methyl-substituted aliphatic alcohols (e.g., 3-Methyl-1-pentanol, 102.17 g/mol) .

Physicochemical and Reactivity Trends

Solubility and Polarity

  • This compound: Predicted to exhibit low water solubility due to the hydrophobic dichlorophenyl group. Comparable halogenated aromatics often show solubility in organic solvents like dichloromethane or ethyl acetate.
  • Methyl-Substituted Analogs: Aliphatic alcohols (e.g., 2-Methyl-3-pentanol) are more water-soluble, with lower logP values .

Boiling Points and Stability

  • The dichlorophenyl group likely elevates boiling points relative to analogs due to increased molecular weight and intermolecular interactions (e.g., dipole-dipole forces).
  • Phenyl-substituted alcohols (e.g., 3-Methyl-1-phenyl-3-pentanol) may exhibit moderate thermal stability, while aliphatic alcohols volatilize more readily .

Reactivity

  • The electron-withdrawing chlorine atoms on the phenyl ring could activate the hydroxyl group for nucleophilic substitution or oxidation reactions, unlike methyl-substituted analogs.

Biological Activity

3-(3,5-Dichlorophenyl)-3-pentanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H14Cl2O
  • Molecular Weight : 233.14 g/mol
  • CAS Number : 3751-48-2

The compound features a dichlorophenyl group attached to a pentanol backbone, which influences its interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting potential applications in medical and industrial settings.

  • Case Study : A study conducted by evaluated the antimicrobial effects of several derivatives of this compound. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. In vitro tests revealed that it can inhibit the growth of common fungal pathogens.

  • Research Findings : A comparative study highlighted that this compound exhibited antifungal effects against Candida species, with notable activity against Candida albicans.
Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets in microbial cells. Preliminary studies suggest that it may disrupt cell membrane integrity and inhibit essential enzymatic pathways critical for microbial survival .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Toxicological assessments indicate moderate toxicity levels in certain models, emphasizing the need for further investigation into its safety for human use.

  • Toxicity Study : An evaluation using the OptiSafe™ Eye Irritation Test reported mild irritant properties when tested on ocular tissues .

Applications in Medicine and Industry

Given its biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development : Its antimicrobial and antifungal properties make it a candidate for developing new antibiotics or antifungal agents.
  • Industrial Use : The compound can be utilized in formulating disinfectants or preservatives due to its efficacy against microbial growth.

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